molecular formula C9H10Cl2N2O2 B6228575 2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine CAS No. 1875661-50-9

2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine

Katalognummer: B6228575
CAS-Nummer: 1875661-50-9
Molekulargewicht: 249.09 g/mol
InChI-Schlüssel: SHRQZFFKBXFYOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrimidine family, which is known for its diverse biological activities and therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine typically involves nucleophilic substitution reactions. One common method includes reacting 2,4-dichloropyrimidine with oxolan-2-ylmethanol under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles replace the chlorine atoms on the pyrimidine ring.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines and alcohols, with bases such as potassium carbonate in solvents like DMF.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine.

    6-Chloropyrimidine: Another related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

1875661-50-9

Molekularformel

C9H10Cl2N2O2

Molekulargewicht

249.09 g/mol

IUPAC-Name

2,4-dichloro-6-(oxolan-2-ylmethoxy)pyrimidine

InChI

InChI=1S/C9H10Cl2N2O2/c10-7-4-8(13-9(11)12-7)15-5-6-2-1-3-14-6/h4,6H,1-3,5H2

InChI-Schlüssel

SHRQZFFKBXFYOT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)COC2=CC(=NC(=N2)Cl)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.